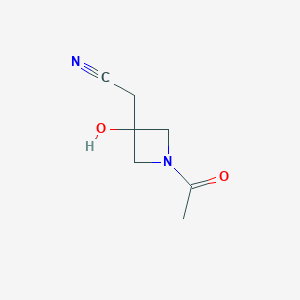

2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(1-acetyl-3-hydroxyazetidin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6(10)9-4-7(11,5-9)2-3-8/h11H,2,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYOXDFAMIHSTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)(CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849227-94-6 | |

| Record name | 2-(1-acetyl-3-hydroxyazetidin-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The acetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) under appropriate conditions such as controlled temperature and pH .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitrile group would yield an amine .

Scientific Research Applications

Key Structural Data

- Molecular Weight : 154.17 g/mol

- Melting Point : Not specified in the literature

- Solubility : Soluble in organic solvents; specific solubility data may vary based on purity and formulation.

Biological Activities

Research indicates that 2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile exhibits various biological activities, making it a candidate for further investigation in medicinal applications:

- Anticancer Activity : Initial studies suggest that compounds with similar azetidine structures can interact with biological targets involved in cell proliferation and apoptosis pathways. These interactions may lead to potential anticancer effects, particularly in solid tumors .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases. Similar azetidine derivatives have shown promise in reducing inflammation markers in preclinical models .

- Antimicrobial Activity : There is potential for antimicrobial applications, as azetidine derivatives have been reported to exhibit activity against various bacterial strains. This warrants further exploration of this compound's efficacy against pathogens .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to or derived from this compound:

Mechanism of Action

The mechanism of action of 2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key differences and similarities between 2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile and related compounds:

Key Comparisons

Electronic Properties :

- The HOMO-LUMO gap in chromene-based acetonitriles (4.5–5.2 eV) suggests lower reactivity compared to azetidine derivatives, where the smaller ring strain and electron-withdrawing acetyl group may reduce the gap .

- Indole- and triazole-substituted analogs lack reported HOMO-LUMO data but exhibit distinct charge distribution due to aromatic heterocycles .

Stability and Reactivity :

Synthetic Utility :

Research Findings and Implications

- Structural Insights: Non-planar geometries in chromene derivatives (e.g., compounds 3 and 4 in ) contrast with the rigid azetidine core, which may influence binding interactions in biological systems. Crystal structure data for 2-(1H-indol-3-ylcarbonyl)acetonitrile reveal intermolecular hydrogen bonds involving the nitrile group, a feature likely shared with the hydroxylated azetidine analog .

Reactivity Trends :

- Electron-withdrawing groups (e.g., acetyl) stabilize nitrile moieties, reducing susceptibility to hydrolysis compared to unsubstituted acetonitriles.

- Hydroxyl groups in azetidine derivatives may facilitate derivatization (e.g., esterification), similar to chromene-based systems .

Biological Activity

The compound 2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile is an azetidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and other relevant activities, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound features a nitrile group, which is often associated with various biological activities. The presence of the azetidine ring contributes to its unique pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 7.81 µg/mL |

| Compound B | Bacillus subtilis | 1.95 µg/mL |

| Compound C | Escherichia coli | 15.62 µg/mL |

These findings suggest that modifications in the azetidine structure can enhance antibacterial efficacy, potentially making derivatives like this compound valuable in treating infections caused by resistant bacteria .

Cytotoxicity Studies

The cytotoxic effects of azetidine derivatives have been evaluated using various cancer cell lines. For example, compounds structurally related to this compound were tested against L929 and HepG2 cells.

Table 2: Cytotoxicity Results on L929 Cells

| Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|

| 200 | 77 | 68 |

| 150 | 89 | 104 |

| 100 | 92 | 92 |

| 50 | 74 | 67 |

The results indicate that some derivatives can enhance cell viability at lower concentrations, implying a potential for selective cytotoxicity towards cancer cells while sparing normal cells .

The biological activity of azetidine derivatives is thought to be linked to their ability to interact with cellular targets involved in microbial resistance and cancer proliferation. For instance, the nitrile group may play a crucial role in inhibiting enzymes critical for bacterial survival or cancer cell growth.

Case Studies

Several studies have explored the synthesis and biological evaluation of azetidine derivatives:

- Study on Antimicrobial Efficacy : A series of azetidine compounds were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications significantly improved their efficacy compared to standard antibiotics .

- Cytotoxicity Evaluation : In a separate study, the cytotoxic effects of new azetidine derivatives were assessed against multiple cancer cell lines, revealing promising results that warrant further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear full protective clothing, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Use P95 respirators (NIOSH standard) or ABEK-P2 filters (EU standard) for aerosol protection .

- Ventilation : Conduct experiments in a fume hood or glovebox to minimize inhalation exposure, especially during synthesis or purification steps .

- Waste Management : Segregate waste into inert solid and liquid categories. Partner with certified hazardous waste disposal services to ensure compliance with environmental regulations .

Q. How can researchers optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can systematically test interactions between parameters .

- Analytical Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor reaction progress and quantify byproducts. Adjust reaction time or stoichiometry based on impurity profiles .

Q. What analytical techniques are suitable for characterizing this compound’s purity and stability?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 220–280 nm) is effective for purity assessment. Validate methods using spiked standards .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and FT-IR (KBr pellet) confirm structural integrity. Compare peaks to DFT-calculated spectra for ambiguous signals .

- Stability Testing : Store samples at 4°C under nitrogen to prevent hydrolysis. Conduct accelerated degradation studies (40°C/75% RH) to assess shelf life .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model transition states and identify energetically favorable pathways .

- Machine Learning : Train models on existing azetidine reaction datasets to predict regioselectivity in nucleophilic additions or cycloadditions .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Dynamic Effects Analysis : Investigate tautomerism or conformational flexibility using variable-temperature NMR. For example, hydroxyazetidine rings may exhibit chair-boat transitions affecting chemical shifts .

- Cross-Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to assign disputed peaks .

Q. What strategies are effective for designing multi-step syntheses involving this compound?

- Methodological Answer :

- Retrosynthetic Analysis : Prioritize protecting-group strategies for the hydroxyazetidine moiety (e.g., acetyl or silyl protection). Use cyanide displacement reactions to functionalize the acetonitrile group .

- Process Intensification : Integrate continuous-flow reactors to enhance yield in exothermic steps (e.g., nitrile alkylation) while minimizing side reactions .

Q. How can researchers investigate the compound’s degradation pathways under varying conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions. Use LC-MS to identify degradation products (e.g., hydrolysis of the acetyl group to hydroxyazetidine) .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate degradation rates at different temperatures, enabling shelf-life predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.